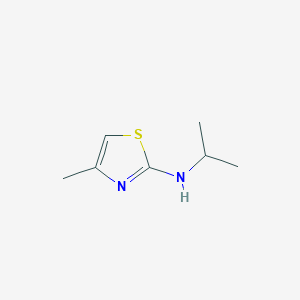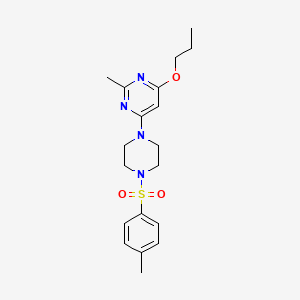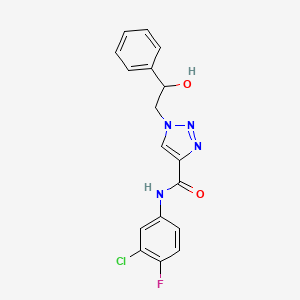
4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine
カタログ番号 B2826409
CAS番号:
89852-42-6
分子量: 156.25
InChIキー: ZSMPXLJQCKPGFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This usually involves identifying the compound’s IUPAC name, its molecular formula, and its structure. The structure can often be found in chemical databases .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and access to scientific literature .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, which can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This information can often be found in the scientific literature .Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility, etc .科学的研究の応用
1. Catalytic Applications
- Thiazolium carbene-based catalysts, including 4-methyl-N-(propan-2-yl)-1,3-thiazol-2-amine derivatives, are used for the N-formylation and N-methylation of amines using CO2 as the carbon source. This method is significant in pharmaceuticals and natural product synthesis, functioning under ambient conditions (Das et al., 2016).
2. Antimicrobial and Antiproliferative Properties
- Schiff bases derived from 1,3,4-thiadiazole compounds, related to this compound, have been investigated for their biological activities, including antimicrobial and antiproliferative effects. These compounds show potential in DNA protection and antimicrobial activity against various bacterial strains, with some demonstrating cytotoxicity against cancer cell lines (Gür et al., 2020).
3. Corrosion Inhibition
- Thiazole derivatives, structurally similar to this compound, are used in corrosion inhibition studies, particularly for the protection of iron and steel. These studies involve density functional theory (DFT) calculations and molecular dynamics simulations to understand the interactions and inhibition mechanisms (Kaya et al., 2016).
4. Synthetic Applications
- In synthetic chemistry, the structural derivatives of this compound are employed as precursors or intermediates in the preparation of various compounds. This includes their use in drug discovery programs, indicating their versatility and importance in medicinal chemistry (Colella et al., 2018).
5. Spectroscopic and Computational Studies
- Aminothiazole derivatives, including those related to this compound, are studied using spectroscopic and computational methods to understand their electronic and spectroscopic properties. These studies are important for applications in material science and pharmaceuticals (Adeel et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-methyl-N-propan-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5(2)8-7-9-6(3)4-10-7/h4-5H,1-3H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMPXLJQCKPGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![8-(Phenylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2826327.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2826329.png)



![[1-(2-Fluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B2826334.png)


![3,6-Diamino-2-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2826339.png)

![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid dihydrochloride](/img/structure/B2826344.png)

![5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![[3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2826348.png)